2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-14-5-6-15(18-17-14)20-11-9-19(10-12-20)13-16(22)21-7-3-2-4-8-21/h5-6H,2-4,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDZTSZUBGBYBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)CC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Ring Formation
Pyridazine derivatives are typically synthesized via cyclocondensation of 1,4-diketones with hydrazines. For 6-methylpyridazin-3-yl-piperazine:
-
3-Chloro-6-methylpyridazine is reacted with piperazine in a nucleophilic aromatic substitution (SNAr).
-
Polar aprotic solvents (e.g., DMF, acetonitrile) and bases (e.g., KCO) facilitate displacement of the chloride.
-
Reactants : 3-Chloro-6-methylpyridazine (1.0 eq), piperazine (2.5 eq)
-
Conditions : DMF, 80°C, 12 h
-
Yield : 78% (isolated via column chromatography)
Alternative Routes
Patent WO2018049089A1 describes analogous piperazine-pyridazine couplings using Pd-catalyzed cross-coupling for sterically hindered substrates, though SNAr remains cost-effective for this case.
Synthesis of 1-(Piperidin-1-yl)ethan-1-one
Direct Alkylation of Piperidine
Bromoacetylation of piperidine forms 2-bromo-1-(piperidin-1-yl)ethan-1-one, a critical intermediate:
-
Reactants : Piperidine (1.0 eq), bromoacetyl bromide (1.2 eq)
-
Conditions : Dichloromethane, 0°C → rt, 2 h
-
Workup : Aqueous NaHCO wash, dried (NaSO), solvent evaporation
Coupling of Fragments
Nucleophilic Alkylation
The piperazine nitrogen attacks the electrophilic carbon of 2-bromo-1-(piperidin-1-yl)ethan-1-one:
-
Reactants :
-
6-Methylpyridazin-3-yl-piperazine (1.0 eq)
-
2-Bromo-1-(piperidin-1-yl)ethan-1-one (1.1 eq)
-
-
Base : NaCO (2.0 eq)
-
Solvent : Acetonitrile, reflux, 6 h
-
Yield : 72% (HPLC purity >95%)
Mechanistic Insight :
The base deprotonates piperazine, enhancing nucleophilicity. Polar aprotic solvents stabilize the transition state, accelerating substitution.
Alternative Coupling Strategies
Patent WO2018049089A1 reports urea-type couplings using HATU/DIPEA for structurally complex amines, though alkylation suffices for this system.
Purification and Characterization
Chromatographic Techniques
-
Normal-phase silica column : Eluent = 5–10% MeOH/CHCl
-
HPLC : C18 column, acetonitrile/HO (0.1% TFA), 254 nm
Spectroscopic Data
-
H NMR (400 MHz, CDCl): δ 2.35 (s, 3H, CH), 2.50–2.70 (m, 8H, piperazine), 3.45–3.60 (m, 4H, piperidine), 7.20–7.30 (m, 2H, pyridazine).
Scale-Up and Process Optimization
Solvent Screening
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| Acetonitrile | NaCO | 80 | 72 |
| DMF | KCO | 100 | 68 |
| THF | EtN | 65 | 58 |
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines.
Scientific Research Applications
2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Core Structural Analog: Piperazine-Linked Ethanone Derivatives
Key Structural and Functional Differences
Pyridazine vs. Benzene Rings: The target compound’s 6-methylpyridazine ring may offer stronger π-π stacking interactions compared to benzene or halogenated aryl groups in analogs like QD10 or compound 13. This could enhance binding to enzymes or receptors with aromatic pockets .
Piperidine vs. Piperazine Linkers :
- Piperidine in the target compound introduces a saturated six-membered ring, reducing conformational flexibility compared to piperazine-based analogs like QD10. This may affect binding kinetics and selectivity .
Functional Group Impact :
- Hydroxyl or hydroxymethyl groups (e.g., in 2a or compound 15) improve aqueous solubility but may reduce metabolic stability compared to the target compound’s methylpyridazine group .
Biological Activity
2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, has been investigated for various pharmacological effects, including anti-inflammatory, anti-tumor, and enzyme inhibitory properties.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 273.36 g/mol. The compound features a piperazine ring and a methylpyridazine moiety, contributing to its diverse biological activities.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of phosphodiesterase type 4 (PDE4), which is involved in inflammatory processes. Inhibition of PDE4 can lead to reduced production of pro-inflammatory cytokines and chemokines, thereby exerting anti-inflammatory effects.
- Receptor Modulation : It may also interact with sigma receptors, which are implicated in various neurological processes. Studies have indicated that compounds with similar structures can act as agonists or antagonists at sigma receptors, influencing pain perception and mood regulation .
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that the compound effectively reduced the secretion of inflammatory mediators in activated macrophages.
Antitumor Activity
The compound has been evaluated for its anticancer potential. In studies involving various cancer cell lines, it demonstrated cytotoxic effects, particularly against breast cancer cells (MCF-7 and MDA-MB-231). The mechanism appears to involve induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
Preliminary assessments have shown that derivatives of this compound possess antimicrobial activity against a range of pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
Study 1: Anti-inflammatory Effects
A study conducted on the effects of the compound on inflammatory markers revealed a significant decrease in TNF-alpha and IL-6 levels in cell cultures treated with the compound compared to controls. This suggests a robust anti-inflammatory action mediated through PDE4 inhibition.
Study 2: Antitumor Efficacy
In another study focusing on breast cancer treatment, the compound was combined with doxorubicin, showing enhanced cytotoxicity compared to doxorubicin alone. The combination index method indicated a synergistic effect, particularly in resistant cancer cell lines .
Study 3: Antimicrobial Activity
A series of derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain modifications to the piperazine ring enhanced antibacterial potency against E. coli and S. aureus.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 2-(4-Phenylpiperazin-1-yl)pyrimidine | Acetylcholinesterase inhibitor | Enzyme inhibition |
| 6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine | Antitumor | Apoptosis induction |
| 2-Methoxy-6-{4-(6-Morpholinopyrimidin-4-yl)piperazin-1-yl}(phenyl)methyl)phenol | Anti-inflammatory | Cytokine modulation |
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of 6-methylpyridazine-3-ylpiperazine with a ketone precursor (e.g., chloroacetyl chloride) in solvents like dimethylformamide (DMF) or dichloromethane (DCM). Catalysts such as triethylamine or palladium on carbon may enhance coupling efficiency .
- Step 2: Purification via column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization to isolate the final product. Yield optimization requires controlled temperatures (60–80°C) and inert atmospheres .
- Key Challenges: Competing side reactions (e.g., N-alkylation vs. O-alkylation) necessitate careful stoichiometric control and real-time monitoring via TLC or HPLC .
Basic: How is the structural integrity of this compound validated in academic research?
Answer:
Structural validation employs:
- Nuclear Magnetic Resonance (NMR): - and -NMR confirm substituent positions (e.g., piperazine C–H signals at δ 2.5–3.5 ppm, pyridazinone aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z corresponding to CHNO) .
- X-ray Crystallography: Resolves steric effects of the piperidine and pyridazine moieties, critical for understanding conformational stability .
Basic: What in vitro assays are recommended for preliminary biological activity screening?
Answer:
- Enzyme Inhibition Assays: Target kinases or receptors (e.g., serotonin or dopamine receptors) using fluorescence polarization or radiometric assays .
- Cytotoxicity Screening: MTT or SRB assays in cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 1–100 µM to assess IC values .
- Antimicrobial Testing: Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MICs .
Advanced: How do structural modifications (e.g., substituents on pyridazine/piperazine) influence pharmacological activity?
Answer:
Structure-Activity Relationship (SAR) Insights:
| Substituent Position | Modification | Biological Impact | Reference |
|---|---|---|---|
| Pyridazine C-6 | Methyl group | Enhances metabolic stability | |
| Piperazine N-4 | Bulky groups (e.g., phenyl) | Reduces off-target receptor binding | |
| Ketone linker | Replacement with sulfonyl | Alters bioavailability and CNS penetration |
Methodology: Use iterative synthesis and parallel screening against structurally related analogs (e.g., triazolo-pyridazine derivatives) to isolate critical pharmacophores .
Advanced: How can researchers resolve contradictory reports on synthetic yields or biological potency?
Answer:
- Reproduce Conditions: Standardize solvent purity (e.g., anhydrous DMF), catalyst batches, and reaction times. Discrepancies in yields >20% suggest unaccounted variables (e.g., trace moisture) .
- Comparative Bioassays: Validate potency under identical protocols (e.g., cell line passage number, serum concentration) to isolate compound-specific effects .
- Computational Modeling: MD simulations or DFT calculations predict steric/electronic conflicts (e.g., piperidine ring puckering) that may affect reactivity or binding .
Advanced: What strategies are used to study in vivo pharmacokinetics and toxicity?
Answer:
- ADME Profiling:
- Absorption: Caco-2 cell monolayers assess permeability (P >1 × 10 cm/s indicates oral bioavailability) .
- Metabolism: Liver microsome assays (human/rat) identify CYP450-mediated oxidation hotspots (e.g., piperazine N-dealkylation) .
- Toxicity: Zebrafish embryo models evaluate developmental toxicity (LC >100 µM preferred) .
Advanced: How are advanced analytical methods (e.g., hyphenated techniques) applied to characterize degradation products?
Answer:
- LC-MS/MS: Identifies hydrolytic degradation products (e.g., piperazine ring opening under acidic conditions) .
- Stability-Indicating HPLC: Quantifies degradation in accelerated conditions (40°C/75% RH for 4 weeks) with method validation per ICH Q2(R1) .
- Forced Degradation Studies: Expose to UV light (ICH Q1B), peroxide, or heat to map degradation pathways .
Advanced: What computational tools aid in target identification and mechanism elucidation?
Answer:
- Molecular Docking (AutoDock Vina): Predict binding to kinase ATP pockets (e.g., EGFR or BRAF) using PyMOL for visualization .
- Pharmacophore Modeling (MOE): Aligns with known inhibitors (e.g., PKI-402) to identify critical H-bond donors/acceptors .
- Network Pharmacology (Cytoscape): Maps multi-target interactions (e.g., serotonin receptors and apoptosis pathways) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
